A Spectroscopic and Structural Elucidation of 2,5,6,7-Tetrahydrobenzotriazol-4-one: A Technical Guide
A Spectroscopic and Structural Elucidation of 2,5,6,7-Tetrahydrobenzotriazol-4-one: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the benzotriazole moiety is a recurring motif, valued for its unique electronic properties and its ability to engage in various intermolecular interactions. The derivative 2,5,6,7-Tetrahydrobenzotriazol-4-one represents a synthetically intriguing hybrid structure, combining the aromaticity of the triazole ring with a saturated carbocyclic ketone framework. This fusion presents a unique chemical entity with potential applications as a building block for more complex molecules in medicinal chemistry.[1][2]
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one. As direct experimental data for this specific molecule is not widely published, this document synthesizes expected spectral characteristics based on established first principles of spectroscopy and data from analogous structures. The methodologies and interpretations herein are designed to serve as a robust reference for researchers in synthesis, characterization, and drug development, ensuring confident structural verification.
Molecular Structure and Isomerism
The fundamental structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one (Molecular Formula: C₆H₇N₃O, Molecular Weight: 137.14 g/mol ) is depicted below. A critical feature of the 1H-benzotriazole system is prototropic tautomerism, where the N-H proton can rapidly exchange between the N1 and N2 positions of the triazole ring. This dynamic equilibrium simplifies the NMR spectrum at room temperature, resulting in an averaged symmetry.
Caption: Molecular structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of 2,5,6,7-Tetrahydrobenzotriazol-4-one in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to solubilize the compound and to slow the exchange of the N-H proton, allowing for its observation.
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Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
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¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
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¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[3]
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show three distinct signals for the aliphatic protons and one for the triazole N-H proton.
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N-H Proton: A broad singlet is anticipated at a significant downfield shift (δ > 12 ppm). This is characteristic of an acidic proton on a nitrogen within a heterocyclic aromatic system. Its broadness is a result of chemical exchange and quadrupolar coupling with the adjacent nitrogen atoms.
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Aliphatic Protons: The three methylene groups (C5-H₂, C6-H₂, C7-H₂) form a spin system.
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The protons on C5 are adjacent to the electron-withdrawing carbonyl group (C4), leading to a deshielded signal expected around δ 2.7-2.9 ppm .
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The protons on C7 are adjacent to the triazole ring, also experiencing a deshielding effect, with an expected chemical shift around δ 2.9-3.1 ppm .
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The protons on C6 are insulated from the primary deshielding groups and are therefore expected to resonate most upfield, around δ 2.1-2.3 ppm . Due to coupling with both C5 and C7 protons, this signal will likely appear as a quintet or a more complex multiplet.
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| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| N-H | > 12.0 | Broad Singlet (br s) | 1H |
| C7-H₂ | 2.9 - 3.1 | Triplet (t) | 2H |
| C5-H₂ | 2.7 - 2.9 | Triplet (t) | 2H |
| C6-H₂ | 2.1 - 2.3 | Quintet (quin) | 2H |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Five signals are predicted for this molecule.
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Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the δ 195-205 ppm range.
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Triazole Carbons (C3a, C7a): The two carbons at the junction of the fused rings are part of the heteroaromatic system and are expected to resonate between δ 140-155 ppm . Due to the tautomerism, these two carbons become chemically equivalent on the NMR timescale, likely yielding a single signal.
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Aliphatic Carbons (C5, C6, C7): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C5 and C7, being adjacent to electron-withdrawing groups, will be further downfield than C6. Typical chemical shift ranges for such carbons can be found in established databases.[4]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (C=O) | 195 - 205 |
| C3a, C7a | 140 - 155 |
| C7 | 35 - 40 |
| C5 | 33 - 38 |
| C6 | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small, solid sample of 2,5,6,7-Tetrahydrobenzotriazol-4-one directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
IR Spectrum Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl, N-H, and C-H bonds.
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N-H Stretch: A broad and medium-to-strong intensity band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H stretching vibration in the triazole ring.
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C-H Stretch: Sharp bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, correspond to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the cyclohexanone ring.
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C=O Stretch: A very strong and sharp absorption band is the most prominent feature, expected around 1680-1700 cm⁻¹ . This frequency is typical for a six-membered ring ketone.
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C=N / N=N Stretches: Medium intensity bands in the fingerprint region, between 1400-1620 cm⁻¹ , can be attributed to the stretching vibrations of the C=N and N=N bonds within the triazole ring system.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 2960 | Medium, Sharp |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong, Sharp |
| C=N, N=N Stretches | 1400 - 1620 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structural components.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
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Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be the [M+H]⁺ adduct.
Fragmentation Pathway Analysis
The molecular weight of C₆H₇N₃O is 137.14. In positive mode ESI-MS, the molecular ion peak will be observed as [M+H]⁺ at m/z 138 . The fragmentation of triazole-containing compounds is well-documented and often involves characteristic losses.
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Loss of Nitrogen: The most characteristic fragmentation pathway for a triazole ring is the expulsion of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a significant fragment ion at m/z 110 (138 - 28).
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Loss of Carbon Monoxide: The ketone functionality can lead to the loss of carbon monoxide (CO), also with a mass of 28 Da. This could also contribute to the ion at m/z 110 . Tandem MS (MS/MS) would be required to definitively distinguish between the loss of N₂ and CO.
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Combined Losses: Subsequent fragmentation of the m/z 110 ion could occur, leading to smaller fragments.
Caption: Proposed primary fragmentation pathway for 2,5,6,7-Tetrahydrobenzotriazol-4-one in ESI-MS.
| Ion | Proposed Formula | m/z (Expected) | Identity |
| [M+H]⁺ | [C₆H₈N₃O]⁺ | 138 | Molecular Ion |
| [M+H - N₂]⁺ | [C₆H₈NO]⁺ | 110 | Loss of N₂ |
| [M+H - CO]⁺ | [C₅H₈N₃]⁺ | 110 | Loss of CO |
Conclusion
The structural identity of 2,5,6,7-Tetrahydrobenzotriazol-4-one is unequivocally established by a combination of spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, highlighting the three distinct methylene environments and the deshielded carbonyl carbon. IR spectroscopy confirms the presence of key functional groups, notably the strong ketone C=O stretch and the characteristic N-H stretch of the triazole ring. Finally, mass spectrometry verifies the molecular weight with the [M+H]⁺ ion at m/z 138 and reveals a characteristic fragmentation pattern involving the loss of a neutral nitrogen molecule. Together, these spectral data provide a unique fingerprint for this compound, serving as a reliable standard for its identification in research and development settings.
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